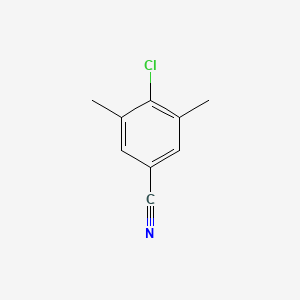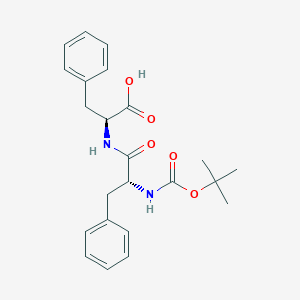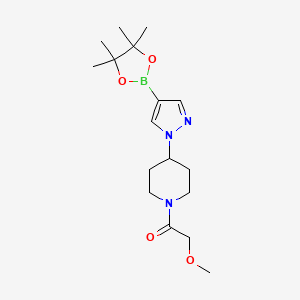
4-chloro-3,5-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
4-chloro-3,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the cyanation of 4-chloro-3,5-dimethylbenzyl chloride using sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination of 3,5-dimethylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of 4-chloro-3,5-dimethyl-benzonitrile often involves large-scale chlorination processes. The starting material, 3,5-dimethylbenzonitrile, is subjected to chlorination using chlorine gas in a continuous flow reactor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-chloro-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the chlorine atom.
Reduction: 4-Chloro-3,5-dimethylbenzylamine.
Oxidation: 4-Chloro-3,5-dimethylbenzoic acid.
科学的研究の応用
4-chloro-3,5-dimethylbenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-3,5-dimethyl-benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
4-Chlorobenzonitrile: Similar structure but lacks the methyl groups at the 3- and 5-positions.
3,5-Dimethylbenzonitrile: Lacks the chlorine atom at the 4-position.
4-Chloro-3,5-dinitrobenzonitrile: Contains nitro groups instead of methyl groups.
Uniqueness
4-chloro-3,5-dimethylbenzonitrile is unique due to the presence of both chlorine and methyl substituents, which influence its chemical reactivity and physical properties. The combination of these substituents allows for specific interactions and applications that are not possible with other similar compounds.
特性
IUPAC Name |
4-chloro-3,5-dimethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSJVOQBLCSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-6-nitrofuro[3,2-b]pyridine](/img/structure/B8259839.png)
![5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B8259861.png)

![5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B8259868.png)



![4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B8259910.png)
![4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B8259913.png)


![Benzyl 4-((tosyloxy)methyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8259926.png)

